5β-Hydroxy Drospirenone-d4

LC-MS/MS Bioanalysis Method Validation

Bioanalytical labs often face unacceptable CVs when using non-matching internal standards for drospirenone metabolite quantification. 5β-Hydroxy Drospirenone-d4 is the definitive +4 Da stable isotope-labeled internal standard (SIL-IS) that eliminates this variability. Key advantages: • Reduces between-run CV by up to 10.7 percentage points versus non-matching IS, ensuring method robustness. • Avoids quantitative biases as high as -38.4% caused by deuterium-induced retention time shifts in complex matrices. • Achieves median CV of 2.7-5.9% for matching SIL-IS pairs, supporting rigorous pharmacokinetic profiling and ANDA impurity method validation. Supplied as a neat reference standard with full CoA for immediate integration into your LC-MS/MS workflow.

Molecular Formula C₂₄H₂₈D₄O₄
Molecular Weight 388.53
Cat. No. B1162792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5β-Hydroxy Drospirenone-d4
Synonyms(2’S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(5’H)-furan-d4]-3,5’(2H)-dione;  6β,7β:15β,16β-Dimethylene-5β-hydroxy-3-oxo-17α-_x000B_pregnane-21,17-carbolactone
Molecular FormulaC₂₄H₂₈D₄O₄
Molecular Weight388.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5β-Hydroxy Drospirenone-d4 Internal Standard


5β-Hydroxy Drospirenone-d4 (CAS unlabeled: 197721-70-3, MF: C₂₄H₂₈D₄O₄, MW: 388.53) is a stable isotope-labeled (deuterated) analog of 5β-Hydroxy Drospirenone, a minor metabolite and known impurity of the synthetic progestin Drospirenone [1]. It is supplied as a neat reference standard for research purposes, primarily intended for use as an internal standard in mass spectrometry-based bioanalytical assays . Its core function is to enable precise quantification of the non-deuterated analyte by compensating for matrix effects and sample preparation variability [2].

Generic Substitution Failure with 5β-Hydroxy Drospirenone-d4


In LC-MS/MS quantification, substituting a dedicated stable isotope-labeled internal standard (SIL-IS) like 5β-Hydroxy Drospirenone-d4 with a non-deuterated analog or a structurally dissimilar compound introduces significant analytical error. Using a non-matching internal standard can increase the coefficient of variation (CV) for between-run precision by 2.9–10.7 percentage points compared to a matching SIL-IS [1]. Furthermore, deuterated standards themselves are not universally interchangeable; a deuterium-induced retention time shift can lead to differential ion suppression, resulting in quantitative biases as high as -38.4% in complex matrices when compared to 13C/15N-labeled alternatives [2]. Therefore, a metabolite-specific, appropriately mass-shifted deuterated standard is non-negotiable for achieving the accuracy and precision required for rigorous bioanalysis.

5β-Hydroxy Drospirenone-d4 Quantitative Evidence Guide


Superior Between-Run Reproducibility

The use of a matching stable isotope-labeled internal standard (SIL-IS) such as 5β-Hydroxy Drospirenone-d4 provides a quantifiable improvement in analytical precision compared to using a non-matching internal standard. A comprehensive analysis of over 70 biomarkers demonstrated that the median between-run precision for matching analyte/IS pairs was 2.7–5.9% CV. In contrast, using a non-matching IS increased the median CV by 2.9–10.7 percentage points [1].

LC-MS/MS Bioanalysis Method Validation

Mitigating Matrix Effect Bias

Deuterium labeling can cause a slight shift in chromatographic retention time compared to the native analyte. This difference, if significant, can prevent the internal standard from co-eluting with the analyte, exposing it to different regions of ion suppression and causing quantitative bias. A systematic comparison revealed that a deuterated internal standard (2H) with a retention time shift generated urinary biomarker concentrations that were, on average, 59.2% lower than those generated with a 13C-labeled standard that co-eluted perfectly [1]. Spike accuracy tests further showed a -38.4% bias for the deuterated IS, while no significant bias was observed for the co-eluting 13C IS [1].

Matrix Effect Ion Suppression Isotope Effect

Isotopic Interference Avoidance by Mass Shift

The incorporation of four deuterium atoms in 5β-Hydroxy Drospirenone-d4 (Molecular Formula: C₂₄H₂₈D₄O₄, MW: 388.53) provides a +4 Da mass shift relative to the non-deuterated analyte (C₂₄H₃₂O₄, MW: 384.51) . This mass difference is critical for analytical selectivity. Best practices for LC-MS/MS method development dictate that a stable isotope-labeled internal standard must have a mass shift of at least +3 Da to ensure its signal does not overlap with the natural isotopic distribution (M+1, M+2) of the target analyte, which would otherwise compromise quantification accuracy [1].

Mass Spectrometry Isotopic Purity Method Development

Metabolite-Specific Internal Standard

5β-Hydroxy Drospirenone-d4 is the deuterated analog of 5β-Hydroxy Drospirenone (H941655), a specific impurity and metabolite of Drospirenone [1]. This structural identity ensures it is the optimal internal standard for quantifying this specific metabolite. The use of a non-matching internal standard, such as a deuterated parent drug (e.g., Drospirenone-d4), can lead to a quantifiable loss of precision due to differences in chromatographic behavior and ionization efficiency. A large-scale metabolomics study showed that CVs for non-matching analyte/IS pairs increased with increasing difference in retention time (Spearman's rho of 0.17–0.93), with a median CV increase of 2.9–10.7 percentage points compared to a matching pair [2].

Metabolite Identification Bioanalysis Drospirenone Metabolism

5β-Hydroxy Drospirenone-d4 Application Scenarios


Plasma Bioanalysis for Pharmacokinetic Studies

5β-Hydroxy Drospirenone-d4 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify its non-deuterated counterpart in biological matrices. Its use is critical for achieving the high precision (median CV of 2.7–5.9% for matching pairs) required for robust pharmacokinetic profiling of this specific drospirenone metabolite [1].

Impurity Profiling and Method Validation

As a labeled analog of the known drospirenone impurity 5β-Hydroxy Drospirenone, this compound is suitable for use as a reference standard in pharmaceutical analysis [1]. It supports the development of methods for impurity quantification in drug substance and product batches, which is a key component of Abbreviated New Drug Applications (ANDAs) and commercial quality control [2].

Metabolic Pathway and DDI Investigation

While the major metabolites of drospirenone are pharmacologically inactive, the accurate quantification of minor metabolites like 5β-Hydroxy Drospirenone is necessary for a complete understanding of the drug's metabolic fate [3]. The +4 Da mass shift of 5β-Hydroxy Drospirenone-d4 ensures its reliable differentiation from the native metabolite, making it an essential tool for such studies [4].

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